molecular formula C20H19BrN4O3S B3300913 4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904833-83-6

4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3300913
CAS No.: 904833-83-6
M. Wt: 475.4 g/mol
InChI Key: VQVOQNWTQDMPKZ-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine ring and a brominated benzene sulfonamide moiety. The bromine substituent introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

4-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3S/c21-16-4-6-18(7-5-16)29(26,27)24-17-3-1-2-15(14-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVOQNWTQDMPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound with potential biological activities, particularly in anticancer and antimicrobial applications. Its molecular formula is C20H19BrN4O3S, with a molecular weight of 475.4 g/mol. The compound's structure includes a bromine atom and a morpholine moiety, which may contribute to its biological efficacy.

The biological activity of sulfonamides, including the compound , is often attributed to their ability to inhibit carbonic anhydrase (CA) isozymes. This inhibition can lead to various physiological effects, including the induction of apoptosis in cancer cells. For instance, research has demonstrated that certain sulfonamides can selectively inhibit CA IX, a target in cancer therapy, with IC50 values indicating potent activity against specific cancer cell lines such as MDA-MB-231 .

Anticancer Activity

  • Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cells, compounds similar to 4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide have shown significant apoptotic activity. The percentage of annexin V-FITC-positive cells increased dramatically (22-fold) compared to controls, indicating robust pro-apoptotic effects .
  • Cellular Uptake Studies : High-performance liquid chromatography (HPLC) studies on cellular uptake revealed that the tested compounds effectively penetrate cancer cells, enhancing their therapeutic potential .

Antimicrobial Activity

Sulfonamide derivatives have also been evaluated for their antimicrobial properties. The inhibition of carbonic anhydrases in bacteria can disrupt their growth, suggesting that 4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may possess antibacterial capabilities .

Data Table: Biological Activity Summary

Activity Type Effect Cell Line/Organism IC50/Other Metrics
AnticancerInduces apoptosisMDA-MB-231Annexin V-FITC increase by 22-fold
AntimicrobialGrowth inhibitionVarious bacteriaNot specified

Structural Insights

The compound's structure features a sulfonamide group attached to a phenyl ring and a pyridazine derivative with morpholine substitution. This unique configuration may enhance its interaction with biological targets due to steric and electronic factors inherent in its design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

G620-0599: 4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

This compound shares the pyridazine-morpholine and sulfonamide backbone but differs in two critical regions:

  • Substituent on the benzene ring : A butoxy group replaces the bromine atom.
  • Position of the pyridazine-phenyl linkage : The pyridazine is attached at the para-position of the phenyl ring (vs. meta in the target compound).
Implications of Structural Differences:
Property Target Compound (Bromo) G620-0599 (Butoxy)
Substituent Type Bromine (EWG*) Butoxy (EDG**)
Molecular Weight ~493.34 g/mol† 476.57 g/mol‡
Solubility Likely lower due to Br Enhanced by butoxy
Binding Affinity Potential steric hindrance from Br Flexible butoxy may improve lipophilicity

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group
†Calculated from molecular formula (C₁₉H₁₈BrN₄O₃S); ‡Reported in .

Example 53: Fluorinated Pyrazolo[3,4-d]pyrimidine Derivative

Key distinctions include:

  • Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. pyridazine.
  • Functional Groups : Fluorine atoms enhance metabolic stability and polarity compared to bromine.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
  • Step 1 : Formation of the pyridazine-morpholine intermediate via refluxing morpholine with halogenated pyridazine in solvents like acetonitrile or DMF under inert atmosphere .
  • Step 2 : Coupling the intermediate with a brominated benzene sulfonamide group using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Critical Parameters : Temperature (60–100°C), solvent choice (DMF for polar intermediates), and reaction time (12–24 hrs) significantly impact yield. Thin-layer chromatography (TLC) should monitor reaction progress .

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfonamide NH (~δ 10.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (438.5 g/mol) .
  • Crystallography : Employ single-crystal X-ray diffraction (SHELX programs) to resolve 3D structure. Key features include dihedral angles between the pyridazine and benzene rings (e.g., 45–60°), influencing binding interactions .

Q. What is the proposed mechanism of action for this compound's antibacterial activity, and how does it compare to other sulfonamides?

  • Methodological Answer : The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis. Differences from classical sulfonamides:
  • The morpholine-pyridazine moiety enhances membrane permeability, broadening activity against Gram-negative strains .
  • Bromine substitution increases steric bulk, potentially reducing off-target binding. Validate via in vitro enzyme inhibition assays (IC50_{50} vs. sulfamethoxazole) .

Advanced Research Questions

Q. What strategies can be employed to investigate structure-activity relationships (SAR) for enhancing this compound's potency against resistant bacterial strains?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens (e.g., Cl, F) or methyl groups at the benzene ring. Test MIC against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Bioisosteric Replacement : Replace morpholine with piperidine or thiomorpholine to assess impact on solubility and target affinity .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses with DHPS mutants (e.g., Phe98Leu) .

Q. How should researchers address contradictions in bioactivity data when this compound shows both antibacterial and potential anticancer effects?

  • Methodological Answer :
  • Target Profiling : Conduct kinase inhibition assays (e.g., EGFR, VEGFR2) to identify off-target anticancer activity. Compare with known sulfonamide-based kinase inhibitors .
  • Pathway Analysis : Use transcriptomics (RNA-seq) on treated cancer cells to distinguish antibacterial (folate pathway downregulation) vs. anticancer (apoptosis gene activation) effects .

Q. What methodologies are recommended for analyzing the compound's stability under different pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (retention time shifts) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) and hygroscopicity. Use differential scanning calorimetry (DSC) to identify polymorphic transitions .

Q. How can in vitro and in vivo models be designed to validate the compound's efficacy and toxicity profile?

  • Methodological Answer :
  • In Vitro : Use time-kill assays (24–48 hrs) against E. coli and Pseudomonas aeruginosa. Pair with cytotoxicity assays (MTT) on human hepatocytes (IC50_{50} > 50 μM desirable) .
  • In Vivo : Administer orally (10–50 mg/kg) in murine sepsis models. Measure bacterial load (CFU/mL) in blood and organs. Assess renal/hepatic toxicity via serum creatinine/ALT levels .

Q. What computational approaches are suitable for predicting binding affinities of this compound with bacterial enzymes?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate DHPS-compound complexes (GROMACS) to analyze hydrogen bonding (e.g., with Asp185) and hydrophobic interactions .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Ser52Ala) to predict resistance mechanisms .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can they be mitigated?

  • Methodological Answer :
  • Scale-Up Issues : Exothermic reactions (e.g., Pd-catalyzed coupling) require jacketed reactors for temperature control. Optimize solvent recycling (DMF) to reduce costs .
  • Purification : Replace column chromatography with continuous flow crystallization (CFC) to isolate high-purity (>98%) product .

Q. How can researchers optimize the compound's solubility and bioavailability for preclinical development?

  • Methodological Answer :
  • Salt Formation : Co-crystallize with succinic acid to enhance aqueous solubility (measure via shake-flask method) .
  • Lipid Nanoparticles : Encapsulate the compound in PEGylated liposomes (particle size <200 nm) to improve oral bioavailability. Test in Caco-2 cell permeability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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